3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8745487
InChI: InChI=1S/C21H18N4O2S2/c1-13-7-6-10-24-18(13)23-17(22-2)15(19(24)26)11-16-20(27)25(21(28)29-16)12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3/b16-11-
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC
Molecular Formula: C21H18N4O2S2
Molecular Weight: 422.5 g/mol

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC8745487

Molecular Formula: C21H18N4O2S2

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C21H18N4O2S2
Molecular Weight 422.5 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H18N4O2S2/c1-13-7-6-10-24-18(13)23-17(22-2)15(19(24)26)11-16-20(27)25(21(28)29-16)12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3/b16-11-
Standard InChI Key CJDYMMBUDBDSCA-WJDWOHSUSA-N
Isomeric SMILES CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC
Canonical SMILES CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)NC

Introduction

Structural Features

This compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The pyrido-pyrimidine scaffold is also significant, as it can participate in various chemical reactions, such as electrophilic substitution reactions. The presence of a methylamino group further enhances its chemical diversity and potential reactivity.

Biological Activities and Potential Applications

Compounds containing thiazolidinone structures have been reported to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The pyrido-pyrimidine core may also contribute to its therapeutic potential by interacting with specific biological targets such as enzymes or receptors. Understanding these interactions at a molecular level is essential for predicting therapeutic outcomes.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-oneThiazolidinone, pyrido-pyrimidine, furylmethyl amino groupAntifungal, antimicrobial
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-oneThiazolidinone, pyrido-pyrimidine, ethylamino groupPotential antimicrobial
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-oneThiazolidinone, pyrido-pyrimidine, piperazinyl groupPotential therapeutic applications

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